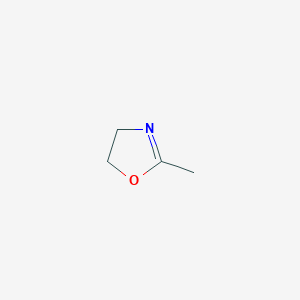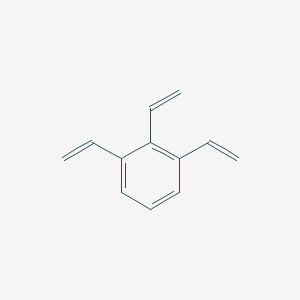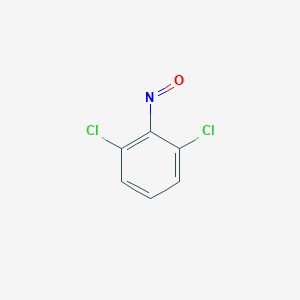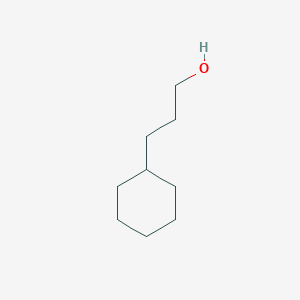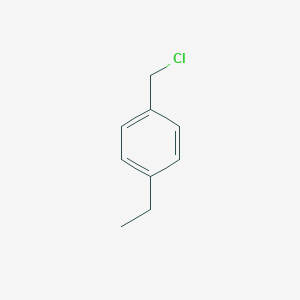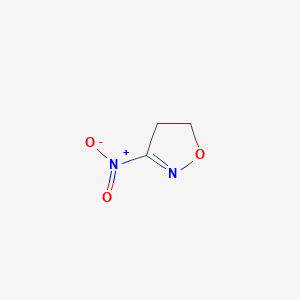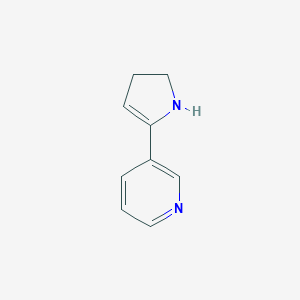
Hexanal 2,4-dinitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanal 2,4-dinitrophenylhydrazone is a compound with the molecular formula C12H16N4O4 . It is used as a standard for elemental analysis and as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves a reaction with 2,4-dinitrophenylhydrazine . The production of a yellow, orange, or red dinitrophenylhydrazone precipitate indicates a positive test .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10 (15 (17)18)9-12 (11)16 (19)20/h6-9,14H,2-5H2,1H3 . This structure can be viewed using Java or Javascript . Chemical Reactions Analysis
The chemical reaction of this compound involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.28 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 6 . The Exact Mass is 280.11715500 g/mol and the Monoisotopic Mass is 280.11715500 g/mol . The Topological Polar Surface Area is 116 Ų .Wissenschaftliche Forschungsanwendungen
1. Analytical Chemistry and Detection of Carbonyl Compounds
Hexanal 2,4-dinitrophenylhydrazone is utilized in the determination of carbonyl compounds through oxidative chemiluminescence. This method can be applied for assessing oxidative deterioration in various substances, such as linoleic acid, and in studying the effects of enzymes like lipoxygenase on fatty acids (Townshend, 1998).
2. Food Industry Applications
In the food industry, this compound plays a role in characterizing volatile carbonyl compounds in meat products. For example, it has been used to isolate and quantify volatile compounds from irradiated lard, contributing to the understanding of food preservation and safety (Witting & Schweigert, 1958).
3. Evaluation of Oxidative States in Food Storage
This compound is instrumental in evaluating the oxidative state of foods during storage. It has been applied in methods to quantify hexanal, an indicator of lipid oxidation, in products like potato crisps, using techniques like gas chromatography and high-performance liquid chromatography (Sanches-Silva et al., 2004).
4. Chromatography and Separation Sciences
It is also significant in separation sciences, particularly in chromatography. This compound is used for the separation of carbonyl compounds, aiding in the identification and analysis of various chemical substances (Corbin et al., 1960).
5. Biochemical Analysis
In biochemical analysis, this compound is used for the identification of modified peptides and lipid-protein conjugates, which are crucial in understanding oxidative stress and its biological effects (Fenaille et al., 2004).
Wirkmechanismus
The mechanism of action of Hexanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .
Safety and Hazards
Hexanal 2,4-dinitrophenylhydrazone should be kept away from open flames, hot surfaces, and sources of ignition . It is recommended to take precautionary measures against static discharge . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Hexanal 2,4-dinitrophenylhydrazone can be achieved through the reaction between Hexanal and 2,4-dinitrophenylhydrazine in the presence of an acid catalyst.", "Starting Materials": ["Hexanal", "2,4-dinitrophenylhydrazine", "Acid Catalyst"], "Reaction": [ "Dissolve 2,4-dinitrophenylhydrazine in a suitable solvent such as ethanol or methanol.", "Add a few drops of acid catalyst to the solution and stir.", "Slowly add Hexanal to the solution with continuous stirring.", "Heat the mixture at a suitable temperature and maintain it for a specific time period.", "Cool the mixture and filter the precipitate obtained.", "Wash the precipitate with a suitable solvent and dry it.", "The resulting compound is Hexanal 2,4-dinitrophenylhydrazone." ] } | |
CAS-Nummer |
1527-97-5 |
Molekularformel |
C12H16N4O4 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
N-[(Z)-hexylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h6-9,14H,2-5H2,1H3/b13-8- |
InChI-Schlüssel |
SJUYYAXVFFVQNX-JYRVWZFOSA-N |
Isomerische SMILES |
CCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



